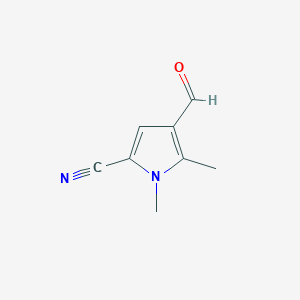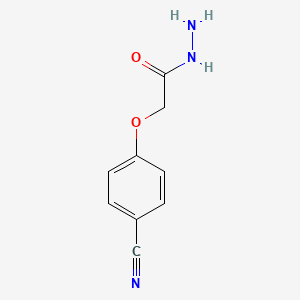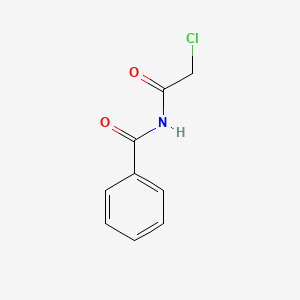![molecular formula C5H9N3S B1271158 5-异丙基-4H-[1,2,4]三唑-3-硫醇 CAS No. 59689-64-4](/img/structure/B1271158.png)
5-异丙基-4H-[1,2,4]三唑-3-硫醇
描述
5-Isopropyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that contains a triazole ring with a thiol group at the 3-position and an isopropyl group at the 5-positionThe molecular formula of 5-Isopropyl-4H-[1,2,4]triazole-3-thiol is C5H9N3S, and it has a molecular weight of 143.21 g/mol .
科学研究应用
5-Isopropyl-4H-[1,2,4]triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential use in pharmaceuticals, particularly as an antimicrobial and anticancer agent.
Industry: It is used in the production of materials with specific properties, such as corrosion inhibitors and polymer additives
作用机制
Target of Action
It’s known that 1,2,4-triazole derivatives have been studied for their antiviral properties . They are preferred structural moieties in the development of new drugs with a wide range of pharmacological activity .
Mode of Action
It’s speculated that the high potency and selectivity of similar compounds might be attributed to the involvement of flexible linkers on either side of the triazole core, which might compel the ligands to enter into the active site of the receptor and maximize non-covalent interactions .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives have been associated with antiviral properties , suggesting they may interact with viral replication or protein synthesis pathways.
Pharmacokinetics
It’s known that 1,2,4-triazole derivatives generally exhibit good pharmacokinetic and pharmacodynamic properties, and resistance to metabolic degradation .
Result of Action
Based on the antiviral properties of similar 1,2,4-triazole derivatives , it can be inferred that the compound may inhibit viral replication or protein synthesis, leading to a decrease in viral load.
生化分析
Biochemical Properties
5-Isopropyl-4H-[1,2,4]triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to form luminescent polymers with cadmium (II) salts . The compound’s ability to bind with different enzymes and receptors makes it a versatile agent in biochemical studies. It can act as both a hydrogen bond acceptor and donor, facilitating various biochemical interactions .
Cellular Effects
The effects of 5-Isopropyl-4H-[1,2,4]triazole-3-thiol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that triazole derivatives, including 5-Isopropyl-4H-[1,2,4]triazole-3-thiol, exhibit significant antibacterial, antifungal, and anticancer activities . These effects are mediated through the compound’s interaction with cellular receptors and enzymes, leading to alterations in cellular processes.
Molecular Mechanism
At the molecular level, 5-Isopropyl-4H-[1,2,4]triazole-3-thiol exerts its effects through various mechanisms. It can inhibit or activate enzymes by binding to their active sites. The compound’s polar nature enhances its solubility and allows it to interact effectively with biomolecules . Additionally, it can undergo regioselective S-alkylation, forming a series of S-substituted derivatives that further modulate its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Isopropyl-4H-[1,2,4]triazole-3-thiol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives maintain their stability under various conditions, making them suitable for long-term biochemical studies
Dosage Effects in Animal Models
The effects of 5-Isopropyl-4H-[1,2,4]triazole-3-thiol vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antibacterial and antifungal activities. At higher doses, it may cause toxic or adverse effects . Understanding the dosage threshold is essential for its safe and effective use in biochemical applications.
Metabolic Pathways
5-Isopropyl-4H-[1,2,4]triazole-3-thiol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s stability to metabolism and its ability to act as a hydrogen bond acceptor and donor enhance its role in metabolic pathways
Transport and Distribution
Within cells and tissues, 5-Isopropyl-4H-[1,2,4]triazole-3-thiol is transported and distributed through interactions with transporters and binding proteins. Its polar nature facilitates its transport across cellular membranes, allowing it to reach its target sites effectively . The compound’s distribution within tissues is influenced by its chemical properties and interactions with cellular components.
Subcellular Localization
The subcellular localization of 5-Isopropyl-4H-[1,2,4]triazole-3-thiol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its biochemical roles and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropyl hydrazine with carbon disulfide, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 5-Isopropyl-4H-[1,2,4]triazole-3-thiol may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 5-Isopropyl-4H-[1,2,4]triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the reagents used
相似化合物的比较
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
- 5-Isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol
Comparison: 5-Isopropyl-4H-[1,2,4]triazole-3-thiol is unique due to the presence of the isopropyl group at the 5-position, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
属性
IUPAC Name |
5-propan-2-yl-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-3(2)4-6-5(9)8-7-4/h3H,1-2H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNZNYRWQWTNSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=S)NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368704 | |
| Record name | 5-Isopropyl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59689-64-4 | |
| Record name | 5-Isopropyl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271085.png)






![1'-Benzylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1271121.png)




